(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone
Description
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-methylquinolin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-8-9-14-6-5-7-16(17(14)20-13)18(22)21-11-10-15(12-21)25(23,24)19(2,3)4/h5-9,15H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONPPKCYYGGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)S(=O)(=O)C(C)(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the pyrrolidine ring through a series of nucleophilic substitution reactions. The tert-butylsulfonyl group is then added using sulfonylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Quinoline derivatives: Compounds like 2-methylquinoline and other substituted quinolines.
Uniqueness
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butylsulfonyl group, in particular, may enhance its stability and reactivity compared to other similar compounds.
Biological Activity
The compound (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 360.5 g/mol
- CAS Number : 1797612-28-2
The compound features two significant moieties: a pyrrolidine ring and a quinoline structure, which are known for their diverse biological activities. The tert-butylsulfonyl group enhances the compound's stability and reactivity, making it a valuable candidate for further research.
The mechanism of action of this compound is primarily through its interaction with specific enzymes or receptors. The structural features of the compound allow it to fit into active sites, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction can lead to alterations in cellular pathways, which may result in therapeutic effects against various diseases.
Anticancer Activity
Research has indicated that compounds containing quinoline and pyrrolidine moieties exhibit anticancer properties. For instance:
- A study demonstrated that similar quinoline derivatives inhibited cancer cell proliferation by inducing apoptosis through the activation of caspases.
- Pyrrolidine derivatives have shown potential in targeting cancer stem cells, which are often resistant to conventional therapies.
Antimicrobial Properties
Compounds with sulfonyl groups have been noted for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains, although specific data on this compound is limited .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amines and carbonyl compounds.
- Introduction of the Tert-butylsulfonyl Group : This is done via reaction with tert-butylsulfonyl chloride in the presence of a base.
- Coupling with Quinoline : The final step involves coupling the pyrrolidine derivative with a quinoline derivative using palladium-catalyzed cross-coupling reactions .
Research Findings
Case Studies
- Anticancer Study : A derivative of quinoline was tested against breast cancer cell lines, showing significant reduction in cell viability at concentrations above 10 µM.
- Antimicrobial Testing : In vitro tests indicated that a related sulfonamide exhibited effective inhibition against Staphylococcus aureus, suggesting that similar mechanisms may apply to this compound.
Q & A
Basic: What are the key synthetic steps for preparing (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone?
The synthesis typically involves multi-step reactions, including:
- Formation of the pyrrolidine ring with tert-butylsulfonyl group introduction, often using nucleophilic substitution or sulfonylation reactions under controlled temperatures (40–80°C) .
- Coupling the pyrrolidine moiety to the 2-methylquinoline scaffold via a ketone linker, employing coupling agents like EDCI or DCC in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
- Reaction monitoring using thin-layer chromatography (TLC) to track intermediate formation and ensure reaction completion .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for sulfonylation, while THF improves solubility during coupling .
- Catalyst screening : Transition-metal catalysts (e.g., Pd-based systems) may accelerate quinoline functionalization .
- Temperature gradients : Stepwise heating (e.g., 50°C for sulfonylation, 80°C for coupling) minimizes side reactions .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) resolves diastereomers or impurities, achieving >95% purity .
Basic: Which spectroscopic techniques are critical for structural elucidation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with tert-butylsulfonyl groups showing characteristic upfield shifts (δ 1.2–1.4 ppm for CH₃) .
- IR Spectroscopy : Sulfonyl S=O stretches (~1350 cm⁻¹) and ketone C=O stretches (~1700 cm⁻¹) validate functional groups .
- High-resolution mass spectrometry (HRMS) : Determines molecular formula (e.g., C₂₀H₂₅N₂O₃S) and exact mass .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
- X-ray crystallography : Resolves ambiguities in bond lengths/angles (e.g., sulfonyl group geometry) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex regions (e.g., pyrrolidine ring protons) .
- Computational modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .
Basic: What biological targets are plausible for this compound?
The quinoline-pyrrolidine scaffold suggests potential interactions with:
- Kinases or GPCRs : Assessed via kinase inhibition assays or radioligand binding studies .
- DNA intercalation : Evaluated using ethidium bromide displacement assays .
Advanced: How to investigate the compound’s mechanism of action?
- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ values) under varied substrate concentrations .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (Kd) to target proteins .
- Molecular docking : Predicts binding poses in silico using crystallographic protein structures (e.g., PDB entries) .
Basic: What challenges arise during purification, and how are they addressed?
- Diastereomer separation : Use chiral columns (e.g., Chiralpak AD-H) or recrystallization in ethanol/water .
- Hydrophobic impurities : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) enhances resolution .
Advanced: How to assess stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures (>200°C typical for sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
